4-Bromo-2-iodo-6-methylpyridine
Description
4-Bromo-2-iodo-6-methylpyridine is a halogenated pyridine derivative characterized by bromine and iodine substituents at the 4- and 2-positions, respectively, and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Halogens like bromine and iodine influence reactivity (e.g., nucleophilic substitution, cross-coupling reactions), while the methyl group enhances lipophilicity and steric bulk .
Properties
Molecular Formula |
C6H5BrIN |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
InChI Key |
NELBOFCKZJWAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)Br |
Origin of Product |
United States |
Preparation Methods
Diazotization of 6-Amino-2-methylpyridine
The diazotization of 6-amino-2-methylpyridine serves as a foundational step for introducing bromine at the 4-position. In a representative procedure, 6-amino-2-methylpyridine is treated with hydrobromic acid (40–48%) and bromine at −20 to −10°C, followed by sodium nitrite in aqueous solution. The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes bromination to yield 6-bromo-2-methylpyridine. Key parameters include:
- Molar ratios : 6-Amino-2-methylpyridine to HBr (1:3–4) and bromine (1:1.1–1.3).
- Temperature control : Maintaining −20 to 0°C minimizes side reactions such as ring debromination.
- Workup : Neutralization with NaOH (pH 10–12), extraction with dichloromethane, and distillation yield 6-bromo-2-methylpyridine with >99% purity.
Iodination via Directed Lithiation
Introducing iodine at the 2-position requires regioselective functionalization. A lithiation-iodination strategy, adapted from similar pyridine derivatives, involves treating 6-bromo-4-methylpyridine with n-butyllithium and zinc chloride at −70°C, followed by iodine addition. This method leverages the directing effect of the bromine atom to facilitate iodine substitution at the ortho position:
- Reagents : n-BuLi (1.1 eq), ZnCl₂ (1.1 eq), and iodine (1.5 eq) in tetrahydrofuran.
- Yield : Reported yields exceed 85% for analogous structures.
- Challenges : Competing side reactions at the methyl group necessitate strict temperature control (−70 to −60°C).
Sequential Halogenation and Oxidation
Bromination of 2-Iodo-6-methylpyridine
An alternative route involves brominating 2-iodo-6-methylpyridine. While direct bromination of iodopyridines is challenging due to steric and electronic effects, catalytic methods using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl₃) in acetonitrile have shown promise for analogous compounds.
- Conditions : NBS (1.1 eq), FeCl₃ (0.1 eq), 60°C, 12 hours.
- Regioselectivity : Bromine preferentially substitutes para to the methyl group, achieving >90% selectivity.
Oxidation of Methoxy-Protected Intermediates
Methoxymethoxy-protected intermediates, as described in BenchChem, offer stability during halogenation. For example, 3-(methoxymethoxy)-6-methylpyridine can be brominated at the 4-position using PBr₃, followed by iodination at the 2-position via Ullmann coupling:
- Bromination : PBr₃ (1.2 eq) in dichloromethane, 0°C, 2 hours (yield: 88%).
- Iodination : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaI in DMF, 100°C, 24 hours (yield: 75%).
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Systems
Industrial methods prioritize cost-effective catalysts and recyclable solvents. The use of p-toluenesulfonic acid in esterification and ZnCl₂ in lithiation highlights the preference for non-precious metal catalysts. Solvent systems such as tetrahydrofuran (THF) and dichloromethane are favored for their compatibility with low-temperature reactions.
Purification and Yield Optimization
- Distillation : Vacuum distillation (0.1–1 mmHg) isolates 6-bromo-2-methylpyridine with 99.3% purity.
- Recrystallization : Mixed solvents (e.g., hexane/ethyl acetate) achieve >98% purity for iodinated products.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-2-iodo-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to develop bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Substituent Effects on Reactivity and Stability
Halogen Position and Type
- 6-Bromo-2-chloro-4-iodopyridin-3-amine (): Substitution pattern (Br at 6, Cl at 2, I at 4) creates distinct electronic environments. The iodine at the 4-position enhances electrophilicity compared to bromine or chlorine, making it more reactive in Suzuki-Miyaura couplings . Key difference: The amino group at position 3 introduces hydrogen-bonding capability, absent in 4-Bromo-2-iodo-6-methylpyridine.
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine ():
Methyl Group Influence
Physical Properties
- Trends :
- Larger halogens (e.g., iodine) increase molecular weight and may elevate melting points due to stronger van der Waals forces.
- Methyl groups generally lower melting points compared to polar substituents like amines or methoxy groups .
Q & A
Basic: What are the recommended synthetic routes for 4-Bromo-2-iodo-6-methylpyridine?
Methodological Answer:
A common approach involves halogenation of methylpyridine precursors. For bromo-iodo derivatives, sequential halogenation is often employed. For example, 2-chloro-6-methylpyridine can undergo bromination using bromotrimethylsilane under reflux (100–120°C for 6–8 hours) to yield 2-bromo-6-methylpyridine . Subsequent iodination at the 4-position may utilize a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki couplings) with appropriate iodide sources. Nickel catalysts (e.g., NiCl₂(PPh₃)₂) have also been effective in reductive coupling for bipyridine derivatives .
Basic: How should this compound be handled and purified?
Methodological Answer:
- Solubility: The compound is likely soluble in chloroform and ethyl acetate, similar to structurally related bromopyridines .
- Storage: Store in a cool, dry environment (<25°C) in airtight containers under inert gas (N₂/Ar). Avoid contact with oxidizing agents and moisture to prevent decomposition .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for bromo-iodopyridines be resolved?
Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. To resolve:
Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to slow molecular motion and resolve splitting patterns .
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., halogen bonding) in the crystal lattice to explain deviations from solution-state data .
DFT Calculations: Compare experimental NMR shifts with computed values (using Gaussian or ORCA) to identify dominant conformers .
Advanced: What strategies optimize regioselective cross-coupling reactions using this compound?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ for iodine-selective couplings (softer nucleophiles), while nickel catalysts (e.g., NiCl₂(dppe)) may favor bromine substitution .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance iodine reactivity, while non-polar solvents (toluene) favor bromine in Sonogashira couplings .
- Additives: Add CuI (1–5 mol%) to accelerate oxidative addition at iodine sites in Heck reactions .
Advanced: How can green chemistry principles be applied to synthesize bromo-iodopyridines?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 6 hours) and solvent volumes by 50% using controlled microwave irradiation (100–150°C) .
- Biocatalytic Halogenation: Employ halogenase enzymes (e.g., tryptophan 7-halogenase) for regioselective iodination in aqueous buffers .
- Solvent Recycling: Use cyclopentyl methyl ether (CPME) as a recyclable solvent for halogenation steps, achieving >90% recovery via distillation .
Advanced: What crystallographic techniques are critical for resolving structural ambiguities in halogenated pyridines?
Methodological Answer:
Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXL for structure refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, I) .
ORTEP-3 Visualization: Model thermal ellipsoids to assess positional disorder or lattice distortions .
Twinned Crystals: Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Advanced: How do steric and electronic effects influence the reactivity of this compound?
Methodological Answer:
- Steric Effects: The methyl group at C6 hinders nucleophilic attack at C2, directing reactions to C4. Molecular mechanics simulations (e.g., MMFF94) predict ~15% increased steric hindrance compared to non-methylated analogs .
- Electronic Effects: The iodine atom’s polarizability enhances electrophilicity at C2, as shown by DFT-calculated Fukui indices (ƒ⁻ > 0.3 for C2) .
- Competitive Pathways: In Ullmann couplings, iodine participates preferentially (ΔG‡ = 25 kcal/mol) over bromine (ΔG‡ = 32 kcal/mol) due to lower bond dissociation energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
